molecular formula C23H14BrN B11543204 (11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline

(11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline

Cat. No.: B11543204
M. Wt: 384.3 g/mol
InChI Key: PCZBOSBWRXREFG-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group attached to an indenoquinoline core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with indeno[1,2-b]quinoline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced indenoquinoline derivatives.

    Substitution: Formation of various substituted indenoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. This binding can result in the inhibition of enzymatic activities or interference with cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Indenoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of (11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H14BrN

Molecular Weight

384.3 g/mol

IUPAC Name

(11Z)-11-[(4-bromophenyl)methylidene]indeno[1,2-b]quinoline

InChI

InChI=1S/C23H14BrN/c24-17-11-9-15(10-12-17)13-20-18-6-2-3-7-19(18)23-21(20)14-16-5-1-4-8-22(16)25-23/h1-14H/b20-13-

InChI Key

PCZBOSBWRXREFG-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3/C(=C\C4=CC=C(C=C4)Br)/C5=CC=CC=C5C3=N2

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=CC4=CC=C(C=C4)Br)C5=CC=CC=C5C3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.